4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine
CAS No.:
Cat. No.: VC13371089
Molecular Formula: C13H14BrN3O
Molecular Weight: 308.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrN3O |
|---|---|
| Molecular Weight | 308.17 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C13H14BrN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2 |
| Standard InChI Key | UMGTVSJWXNHNOA-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)Br |
| Canonical SMILES | C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)Br |
Introduction
Structural and Physicochemical Properties
The core structure of 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine comprises a piperidine ring connected via a carbon–carbon bond to the 2-position of a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 3-bromophenyl group. This arrangement introduces both lipophilic (bromophenyl) and polar (oxadiazole, piperidine) components, influencing its solubility, permeability, and interaction with biological targets.
Table 1: Inferred Physicochemical Properties of 4-(5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl)piperidine
The bromine atom at the phenyl ring enhances molecular weight and lipophilicity, potentially improving blood–brain barrier (BBB) permeability, as seen in analogs like SD-4 and SD-6, which exhibited BBB penetration in PAMPA assays . The piperidine moiety contributes to basicity, facilitating interactions with enzymatic active sites, such as AChE’s catalytic anionic site (CAS) .
Synthetic Methodologies
While no direct synthesis of 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine is reported, its preparation can be inferred from established routes for analogous 1,3,4-oxadiazole–piperidine hybrids. A generalized synthetic pathway involves:
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Formation of the Oxadiazole Core:
Hydrazide intermediates are cyclized with carbon disulfide or cyanogen bromide to form 1,3,4-oxadiazole rings. For example, 3-bromophenylacetic acid hydrazide could be treated with CS₂ under basic conditions to yield 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol . -
Coupling with Piperidine:
The thiol group of the oxadiazole intermediate is alkylated with a piperidine derivative. In related work, 5-aryl-1,3,4-oxadiazol-2-thiols were reacted with 3-bromopiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the C–S bond . -
Functionalization and Purification:
Column chromatography or recrystallization isolates the final product, with structural confirmation via NMR, IR, and mass spectrometry .
Biological Activities and Mechanisms
Acetylcholinesterase (AChE) Inhibition
Structurally similar compounds, such as 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives, demonstrated potent AChE inhibition (IC₅₀ values <10 μM) . The piperidine moiety interacts with AChE’s CAS, while the oxadiazole ring and aryl groups engage peripheral anionic sites (PAS), as shown by propidium iodide displacement assays . For instance, compound SD-6 (a piperidine–oxadiazole hybrid) exhibited mixed-type inhibition with IC₅₀ = 0.753 μM against human AChE .
Neuroprotective Effects
Oxadiazole–piperidine hybrids like SD-4 and SD-6 showed dose-dependent neuroprotection in SH-SY5Y cells, increasing cell viability to >80% at 20 μM concentrations under oxidative stress . This suggests that 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine may mitigate neuronal damage via antioxidant pathways or amyloid-β (Aβ) aggregation inhibition.
Pharmacokinetic and Toxicity Profiles
Blood–Brain Barrier Permeability
Analogous compounds like SD-6 demonstrated high BBB permeability in PAMPA assays (>4.0 × 10⁻⁶ cm/s), attributed to moderate logP (~3.5) and molecular weight <450 Da . These data suggest that 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine may effectively target central nervous system disorders.
Metabolic Stability and Toxicity
Piperidine-containing oxadiazoles generally show low hepatic microsomal clearance (<15 mL/min/kg) . Hemolytic activity assays for related compounds indicated <5% hemolysis at 100 μg/mL, suggesting favorable hematocompatibility .
Future Directions and Applications
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Alzheimer’s Disease Therapy:
Given the AChE inhibition and neuroprotection observed in analogs, this compound warrants evaluation in in vivo models of neurodegeneration. -
Antimicrobial Drug Development:
Structural optimization could enhance activity against multidrug-resistant pathogens, leveraging the bromophenyl group’s electron-withdrawing effects. -
Cancer Research:
Triazole and oxadiazole derivatives have shown antiproliferative effects ; similar mechanisms may apply to this compound.
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